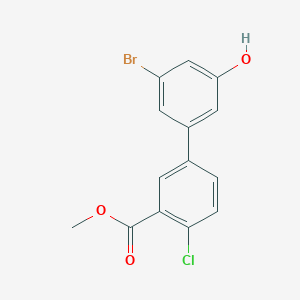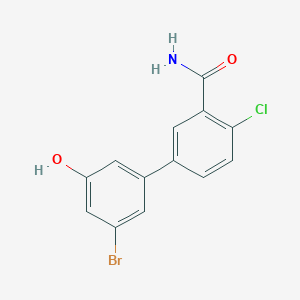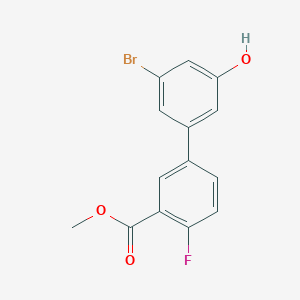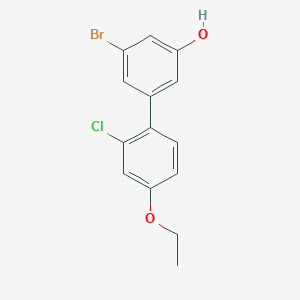
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-B5C3MCP) is a phenolic compound that has been used in numerous scientific research applications. It is a white crystalline solid with a molecular weight of 333.4 g/mol and a melting point of 131°C. This compound has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of other compounds, such as 2-bromo-4-chloro-3-methoxycarbonylphenol and 4-chloro-3-methoxycarbonyl-2-nitrophenol. It has also been used in the study of biochemical and physiological effects. For example, it has been used in the study of the effects of various compounds on the activity of enzymes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, which in turn affects the activity of the enzymes. This binding can either activate or inhibit the enzymes, depending on the concentration of the compound.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been found to have an antioxidant effect, as well as an anti-inflammatory effect. Additionally, it has been found to have an antibacterial effect against certain bacteria, such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, it can be used in a wide range of concentrations, which allows for more precise measurements. However, one limitation is that the compound can be toxic at higher concentrations, and can cause irritation to the skin and eyes.
Direcciones Futuras
There are numerous possible future directions for 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the mechanism of action of the compound, as well as its potential applications in drug development. Another possibility is to study the potential environmental effects of the compound, as well as its potential use in industrial applications. Finally, further research could be done on the synthesis of other compounds using 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% as a starting material.
Métodos De Síntesis
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with bromine in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-4-chloro-3-methoxycarbonylphenol. The second step involves the reaction of 3-bromo-4-chloro-3-methoxycarbonylphenol with phenol in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
methyl 5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCWBQUPUIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686478 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-04-8 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)









